

# **Application Notes and Protocols for SHP389 (TNO155) in In Vivo Xenograft Studies**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-MAPK signaling pathway.[1][3] Dysregulation of the RAS-MAPK pathway is a frequent driver of oncogenesis, making SHP2 an attractive target for cancer therapy.[4] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the protocol for utilizing **SHP389** (TNO155) in in vivo xenograft studies. The content includes detailed experimental methodologies, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows.

#### **Mechanism of Action**

**SHP389** (TNO155) is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1] The primary signaling pathway modulated by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2,



TNO155 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1][5]

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and preclinical in vivo efficacy of **SHP389** (TNO155) from various studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

Assay	Target/Cell Line	IC50
SHP2 Biochemical Assay	SHP2	36 nM[2]
p-ERK Cellular Assay	-	36 nM[2]
SHP2 Inhibition	Wild-type SHP2	0.011 μM[6]
pERK Inhibition	KYSE520	0.008 μM[7]
Cell Proliferation (5-day)	KYSE520	0.100 μM[7]

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models



Cancer Type	Xenograft Model	Treatment	Dosing Schedule	Outcome
BRAF V600E Colorectal Cancer	HT-29 Xenografts	TNO155	20 mg/kg, twice daily	Moderate tumor growth inhibition[8]
BRAF V600E Colorectal Cancer	HT-29 Xenografts	Dabrafenib + Trametinib + TNO155	Dabrafenib: 30 mg/kg daily; Trametinib: 0.3 mg/kg daily; TNO155: 20 mg/kg twice daily	Enhanced tumor growth inhibition compared to single agents or dual therapy[8]
ALK-mutant Neuroblastoma	Murine ALK mutant xenografts	TNO155 + Lorlatinib	Not specified	Reduced or delayed tumor growth and prolonged survival[4]

## **Experimental Protocols**

This section provides a detailed methodology for a typical in vivo xenograft study using SHP389 (TNO155).

### Cell Line-Derived Xenograft (CDX) Model Establishment

- Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics until cells reach 70-80% confluency.
- Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.
- Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serumfree medium or PBS, and determine the cell count and viability using a hemocytometer or an automated cell counter. A viability of >90% is recommended.



#### • Cell Implantation:

- $\circ$  Resuspend the viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10<sup>7</sup> to 1 x 10<sup>8</sup> cells/mL.
- Subcutaneously inject 100-200 μL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

## **Tumor Monitoring and Animal Grouping**

- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers two to three times per week.
- Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.

### SHP389 (TNO155) Formulation and Administration

- Formulation: Prepare a suspension of **SHP389** (TNO155) in a suitable vehicle for oral administration, such as 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily or according to its stability data.
- Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
- Administration: Administer the calculated volume of the SHP389 (TNO155) formulation to the mice via oral gavage. A typical dosing schedule from preclinical studies is twice daily.

### In Vivo Efficacy Evaluation

- Data Collection: Continue to monitor tumor volumes and body weights of the mice throughout the study.
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or at a fixed time point.

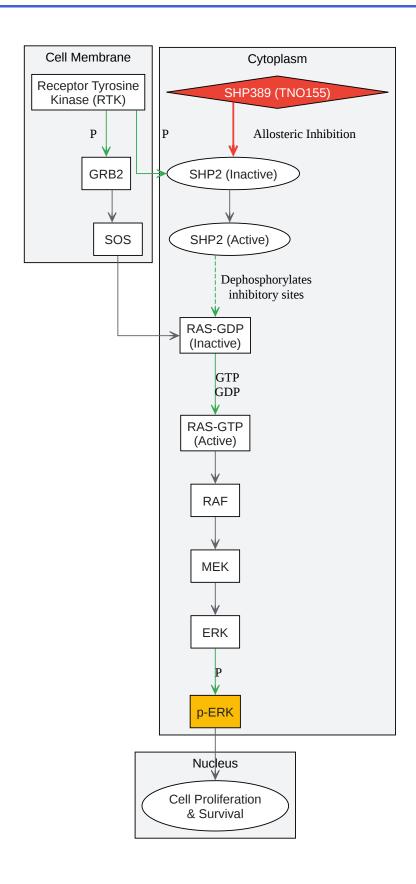


#### • Data Analysis:

- Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
- Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatment.
- At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as Western blotting for p-ERK levels or immunohistochemistry.

# Signaling Pathways and Experimental Workflows Signaling Pathway



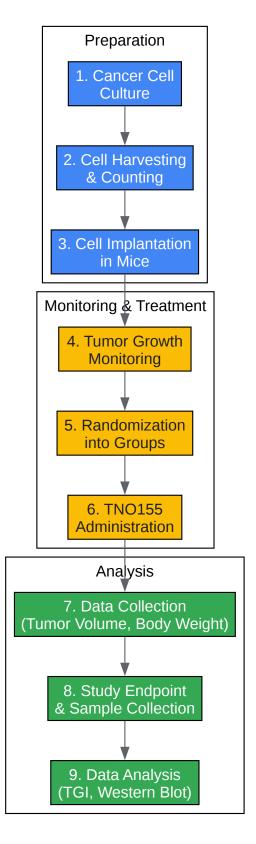


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Caption: SHP2 signaling pathway and the mechanism of SHP389 (TNO155) inhibition.



## **Experimental Workflow**



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Caption: Experimental workflow for an in vivo xenograft study with **SHP389** (TNO155).

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